molecular formula C15H14O4 B3318453 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone CAS No. 99783-89-8

2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone

Cat. No. B3318453
CAS RN: 99783-89-8
M. Wt: 258.27 g/mol
InChI Key: WVRCOHLROJDEMO-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone is a chemical compound that is widely used in scientific research. It is also known as Bis(2-hydroxyphenoxy)methane or BHPM. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicine, biology, and chemistry. In

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species. It may also act as a chelating agent, binding to metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone is its ease of synthesis. It is also relatively inexpensive compared to other organic compounds. However, one of the main limitations is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. One area of interest is its potential use as a photochromic material, which could have applications in various fields, including optoelectronics and data storage. Another potential direction is its use as a ligand in coordination chemistry, where it could be used to synthesize new metal complexes with unique properties. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in medicine and biology.

Scientific Research Applications

2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. In addition, it has been studied for its potential use as a photochromic material, which can change color when exposed to light.

properties

IUPAC Name

2-(2-hydroxyphenoxy)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-8-6-11(7-9-12)14(17)10-19-15-5-3-2-4-13(15)16/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRCOHLROJDEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone

CAS RN

99783-89-8
Record name 2-(2-HYDROXY-PHENOXY)-1-(4-METHOXY-PHENYL)-ETHANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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